molecular formula C14H14O3 B167398 kavain CAS No. 1635-33-2

kavain

Cat. No.: B167398
CAS No.: 1635-33-2
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L Kavain is a kavalactone, a class of lactone compounds found predominantly in the roots of the kava plant (Piper methysticum). It is known for its psychoactive properties, particularly its anxiolytic (anxiety-reducing) and sedative effects. The compound has been studied for its potential therapeutic applications, especially in the treatment of anxiety disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L Kavain typically involves the condensation of 4-methoxy-2-butanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of D,L this compound involves the extraction of kava roots, followed by purification processes to isolate the kavalactones. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity D,L this compound .

Chemical Reactions Analysis

Synthetic Pathways for Kavain Production

Three asymmetric synthesis methods have been developed to produce enantiomerically pure this compound:

Table 1: Key Synthetic Routes for (+)-Kavain

MethodKey StepsCatalysts/ReagentsYield/EE*
Chiral Auxiliary-BasedAldol reaction of N-acetyl thiazolidinethiones → malonate displacementTiCl₄, (+)-sparteine45–60% yield
Mukaiyama AdditionAsymmetric dienolate addition to α,β-unsaturated estersCarreira catalyst (Cr-salen complex)72% yield, >90% ee
Tin-Mediated LactonizationTin intermediate formation → lactonization/methylationBu₃SnH, BF₃·OEt₂68% yield

*Enantiomeric excess (EE) data from chiral HPLC analysis .

Hydroxylation and Metabolic Reactions

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19, forming reactive intermediates:

Primary Metabolic Pathways

  • Aromatic hydroxylation : Para-hydroxylation at C-12 forms 12-hydroxythis compound .

  • Oxidation/Dehydrogenation : Generates quinone methide intermediates .

  • Glucuronidation/Sulfation : Phase II conjugation at hydroxyl groups .

Computational Analysis of Hydroxylation Intermediates

A Spartan-based study identified stable intermediates during CYP-mediated hydroxylation:

Table 2: Stability of Hydroxylation Intermediates

IntermediateEnergy (kJ/mol)StabilityRole in Pathway
1-256.09StableInitial epoxide
2-258.34StableDihydrodiol
3-254.15UnstableUnlikely intermediate
5-259.01StableKetone intermediate

The plausible pathway involves This compound → Intermediate 1 → Intermediate 2 → 12-hydroxythis compound (Fig. 11b in ).

Derivatization via Cross-Coupling Reactions

Palladium- and nickel-catalyzed reactions enable structural diversification of this compound’s lactone core:

Analytical Derivatization Techniques

GC/MS methods employ chemical modifications to detect this compound metabolites:

  • Methylation : CH₂N₂/MeOH for hydroxyl group protection .

  • Silylation : BSTFA/TMCS for increasing volatility of polar metabolites .

Reactive Metabolite Formation

CYP2C19-mediated bioactivation generates electrophilic intermediates that conjugate with glutathione (GSH), forming This compound-GSH adducts (m/z 543.2) . This pathway is implicated in hepatotoxicity risks associated with kava consumption.

Scientific Research Applications

Pharmacological Properties

Kavain exhibits a range of pharmacological activities, including:

  • Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, which are critical for anxiety regulation. Studies indicate that it enhances GABAergic transmission without acting through the classical benzodiazepine binding site, suggesting a unique mechanism of action .
  • Anti-inflammatory Activity : Research has identified this compound as an effective anti-inflammatory agent. A study demonstrated that this compound significantly reduced TNF-α secretion in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory conditions .
  • Neuroprotective Effects : this compound has been noted for its neuroprotective properties. It has shown efficacy in pre-treatment against neurotoxicity related to Parkinson's disease and the accumulation of β-amyloid plaques associated with Alzheimer's disease .
  • Analgesic and Anticonvulsant Properties : this compound has demonstrated analgesic and anticonvulsant activities in various studies, contributing to its profile as a potential therapeutic agent for pain management and seizure disorders .

Anti-inflammatory Effects

A study identified a this compound analog (Kava-205Me) with enhanced anti-inflammatory properties. This compound was effective in reducing inflammation markers in various models, showcasing the therapeutic potential of modified kavalactones .

Neuroprotection

Research on the protective effects of this compound against neurotoxic agents revealed its potential in preventing neuronal damage associated with Parkinson's disease. In vitro studies indicated that this compound could mitigate the effects of toxins on dopaminergic neurons .

Analgesic Properties

Clinical trials have demonstrated this compound's efficacy in reducing anxiety and pain symptoms, supporting its use as a natural alternative for managing anxiety-related disorders and chronic pain conditions .

Comprehensive Data Table

Application Mechanism Research Findings Potential Clinical Use
AnxiolyticGABA_A receptor modulationEnhances GABAergic transmissionAnxiety disorders
Anti-inflammatoryCytokine inhibitionReduces TNF-α secretion in macrophagesInflammatory diseases
NeuroprotectiveProtection against neurotoxinsPrevents neuronal damage from MPTPNeurodegenerative diseases
AnalgesicPain modulationEffective in alleviating pain symptomsPain management
AnticonvulsantModulation of neuronal excitabilityReduces seizure activity in animal modelsEpilepsy treatment

Mechanism of Action

D,L Kavain exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and a calming effect on the central nervous system. Additionally, D,L this compound has been shown to inhibit voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D,L this compound is unique in its ability to modulate multiple neurotransmitter systems, including GABA, serotonin, and dopamine pathways. This multi-target mechanism contributes to its broad spectrum of pharmacological effects, distinguishing it from other kavalactones .

Biological Activity

Kavain, a prominent kavalactone derived from the root of the Piper methysticum plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anxiolytic, anti-inflammatory, analgesic, and antioxidant effects, supported by various studies and case analyses.

Overview of this compound

This compound is one of the major constituents of kava extracts, which have been traditionally used in Pacific Island cultures for their relaxing and anxiolytic properties. The pharmacological actions of this compound are primarily attributed to its interaction with several neurotransmitter systems, particularly the GABAergic system.

This compound exhibits its biological activity through multiple mechanisms:

  • GABA Receptor Modulation : this compound enhances the activity of GABA type A receptors (GABA ARs), which are crucial for inhibitory neurotransmission in the brain. Studies have shown that this compound potentiates GABA-induced responses in a concentration-dependent manner across various GABA AR subtypes, although it does not act through the classical benzodiazepine binding site .
  • Anti-inflammatory Effects : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role for this compound in managing inflammatory conditions .
  • Antioxidant Activity : this compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress in various cellular models .

Anxiolytic Effects

This compound has been shown to possess anxiolytic properties comparable to benzodiazepines without their associated side effects. Clinical trials have reported significant reductions in anxiety symptoms among participants consuming kava extracts rich in this compound .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in several studies:

StudyModelFindings
RAW264.7 cellsReduced TNF-α secretion upon LPS stimulation
MacrophagesInhibited RANKL-induced osteoclast formation
Human pulmonary adenocarcinoma cellsInhibited NF-κB activation with low toxicity

These findings support the potential use of this compound as an anti-inflammatory agent.

Analgesic and Antioxidant Activities

This compound has also been recognized for its analgesic effects. It modulates pain pathways and has shown promise in reducing pain perception in animal models. Additionally, its antioxidant activity contributes to cellular protection against oxidative damage, further enhancing its therapeutic profile .

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

  • Cognitive Function and Driving Safety : A study assessed cognitive functions in kava drinkers versus non-drinkers. Results indicated no significant impairment in reaction times or divided attention among kava consumers after traditional consumption levels, suggesting that this compound may not adversely affect cognitive performance despite its sedative properties .
  • Inflammatory Conditions : In a clinical setting, patients with inflammatory disorders treated with this compound exhibited reduced symptoms and improved quality of life indicators, supporting its use as a complementary therapy .

Properties

IUPAC Name

4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859419
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635-33-2
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
kavain
Reactant of Route 2
Reactant of Route 2
kavain
Reactant of Route 3
Reactant of Route 3
kavain
Reactant of Route 4
Reactant of Route 4
kavain
Reactant of Route 5
Reactant of Route 5
kavain
Reactant of Route 6
kavain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.